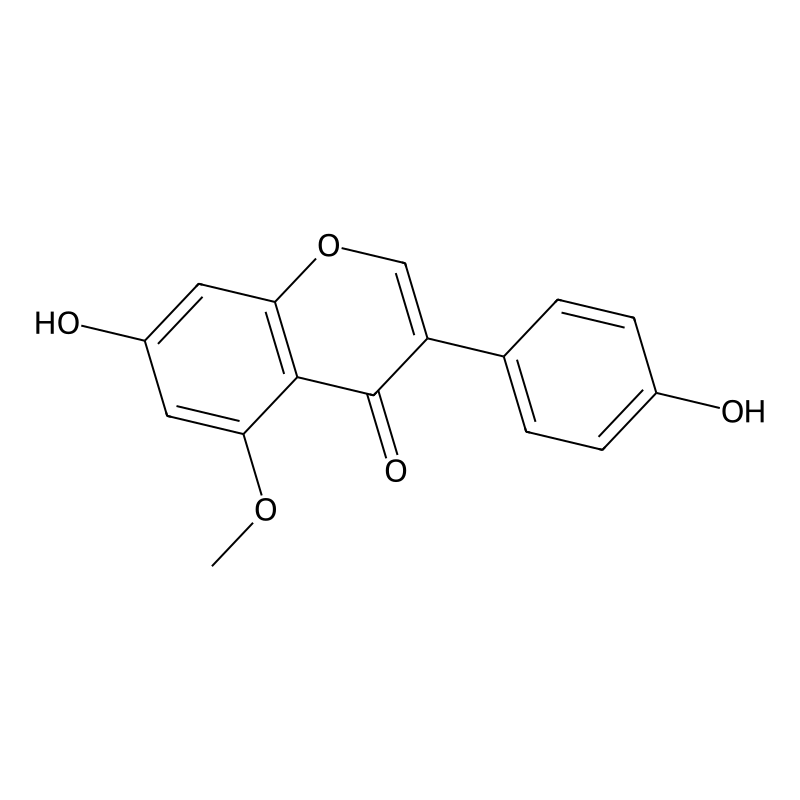

Isoprunetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isoprunetin (CAS 4569-98-6) is a naturally occurring O-methylated isoflavone, specifically a 4'-methoxy derivative of the well-known phytoestrogen genistein. As an aglycone (non-glycosylated) form, its physicochemical properties such as solubility and membrane permeability differ significantly from its corresponding glycoside, prunetin. These structural distinctions are critical in experimental design, directly influencing bioavailability, metabolic stability, and interaction with specific biological targets, making the choice between Isoprunetin and its close analogs a key procurement decision for reproducible research.

Substituting Isoprunetin with its glycoside precursor (prunetin), its parent compound (genistein), or other common isoflavones introduces significant experimental variables. Glycoside forms like prunetin require enzymatic hydrolysis for activation, a process that can vary between cell types or experimental systems, impacting effective concentration and reproducibility. Furthermore, the presence and position of the methoxy group, which distinguishes Isoprunetin from genistein, directly alters its binding affinity and inhibitory potency against specific enzymes. [1] This makes Isoprunetin a precise tool for targeted studies, where the use of a chemically distinct analog would yield non-comparable results.

Over 18-Fold Higher Potency in Quinone Reductase 2 (NQO2) Inhibition Compared to Genistein

In a direct comparative assay of inhibitory activity against human quinone reductase 2 (NQO2), Isoprunetin demonstrated significantly greater potency than other common isoflavones. Isoprunetin exhibited an IC50 value of 0.43 μM, making it substantially more potent than its parent compound Genistein (IC50 = 7.91 μM) and another common isoflavone, Daidzein (IC50 > 10 μM). [1] Its potency was also more than 4-fold higher than its structural isomer Biochanin A (IC50 = 1.93 μM). [1]

| Evidence Dimension | NQO2 Inhibition (IC50) |

| Target Compound Data | 0.43 μM |

| Comparator Or Baseline | Genistein: 7.91 μM | Daidzein: >10 μM | Biochanin A: 1.93 μM |

| Quantified Difference | ~18.4x more potent than Genistein; >23x more potent than Daidzein |

| Conditions | In vitro assay using human recombinant NQO2 enzyme. |

For researchers specifically investigating NQO2-mediated pathways, Isoprunetin provides a much more potent and targeted tool, allowing for lower effective concentrations and reducing potential off-target effects associated with higher doses of less active analogs like Genistein.

Superior Handling and Reproducibility as a Ready-to-Use Aglycone

Isoprunetin is an aglycone, the non-sugar-bound form of the isoflavone. This contrasts with glycoside precursors like prunetin, which require cellular or enzymatic hydrolysis to become active. Procuring the aglycone form bypasses this variable metabolic step, ensuring the active compound is delivered directly to the system at a known concentration. While glycosylation generally increases water solubility, aglycones like Isoprunetin are better suited for dissolution in organic solvents such as DMSO for creating stock solutions for in vitro assays. [REFS-1, REFS-2]

| Evidence Dimension | Chemical Form & Precursor Requirement |

| Target Compound Data | Aglycone (active form, no hydrolysis needed) |

| Comparator Or Baseline | Glycoside (e.g., Prunetin): Requires enzymatic hydrolysis for activation |

| Quantified Difference | Qualitative but critical: Eliminates a key variable metabolic conversion step. |

| Conditions | General cell-based assays, in vitro studies, and formulation development. |

This provides greater experimental control and reproducibility, as results are not confounded by variable rates of glycoside metabolism between different cell lines or experimental setups.

Selective Probing of Quinone Reductase 2 (NQO2) Activity

Due to its high potency (IC50 = 0.43 μM) relative to common isoflavones like Genistein, Isoprunetin is the appropriate choice for studies aiming to specifically inhibit NQO2 function while minimizing confounding effects on other cellular pathways that might be affected by higher, less-specific doses of other compounds. [1]

Establishing Baselines in Structure-Activity Relationship (SAR) Studies

When investigating the role of the 4'-methoxy group in isoflavone bioactivity, Isoprunetin serves as a critical tool, providing a direct comparison to the un-methylated parent compound, Genistein. Its specific inhibitory profile against enzymes like NQO2 allows for precise determination of how this single chemical modification drives biological function. [1]

In Vitro Models Requiring High Reproducibility and Defined Concentrations

For cell-based assays where consistent compound exposure is critical, using Isoprunetin as the direct-acting aglycone is preferable to using a glycoside precursor. This eliminates variability from cellular metabolic capacity, ensuring that the concentration in the media is the effective concentration acting on the cells. [2]

References

- [1] Cui, L., et al. Isoflavones from the roots of Cudrania tricuspidata as potent quinone reductase 2 inhibitors. Bioorg. Chem. 89, 103008 (2019).

- [2] Yin, F., et al. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo. Antioxidants, 11(3), 603 (2022).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types